molecular formula C16H30O3 B1608582 10-Oxohexadecanoic acid CAS No. 818-26-8

10-Oxohexadecanoic acid

Cat. No. B1608582
CAS RN: 818-26-8
M. Wt: 270.41 g/mol
InChI Key: VBFPQNKLKQDSCH-UHFFFAOYSA-N
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Description

10-Oxohexadecanoic acid, also known as 10-keto palmitic acid, is a type of long-chain fatty acid . It has a molecular formula of C16H30O3 and an average mass of 270.408 Da .


Molecular Structure Analysis

The molecular structure of 10-Oxohexadecanoic acid consists of a long carbon chain with a carboxyl group (COOH) at one end and a ketone group (C=O) at the 10th carbon .


Physical And Chemical Properties Analysis

10-Oxohexadecanoic acid is a solid compound . Its exact physical and chemical properties such as melting point, solubility, and pKa have not been explicitly reported in the available resources.

Scientific Research Applications

Synthesis and Detection in Biochemical Studies

10-Oxohexadecanoic acid and related compounds have been synthesized for specific biochemical applications. For instance, 3-oxohexadecanoyl-CoA, a related compound, was synthesized to study peroxisomal bifunctional proteins. This synthesis involved multiple steps, including the Reformatsky reaction and acetalization, culminating in the formation of the CoA ester, which was studied using high-performance liquid chromatography (HPLC) (Tsuchida et al., 2017).

Application in Oxidative Stress and Atherogenesis Studies

In the context of oxidative stress and atherogenesis, lipid hydroperoxides in oxidized LDL, which are potentially atherogenic compounds, have been studied. Hydrogen sulfide (H2S) was found to destroy these lipid hydroperoxides, reducing them to less reactive forms. This suggests a potential antiatherogenic role for compounds like 10-oxohexadecanoic acid in mitigating the effects of oxidized LDL (Muellner et al., 2009).

Fragrance Material Review

10-Oxohexadecanolide, a structurally related compound, has been extensively reviewed for its use as a fragrance ingredient. This review provided a comprehensive overview of its toxicologic and dermatologic profiles, indicating its safety and application in the fragrance industry (Mcginty et al., 2011).

Polyesters from Tomato Residual Wastes

Research has been conducted on converting tomato waste into valuable materials. 10,16-Dihydroxyhexadecanoic acid, related to 10-oxohexadecanoic acid, was used to synthesize polyesters, demonstrating an innovative approach to repurposing agricultural waste for the production of biodegradable polymers (Arrieta-Baez et al., 2019).

Immunomodulatory Activity

A study on gut microbial metabolites of dietary linoleic acid, including 10-oxohexadecanoic acid, revealed their immunomodulatory activities. These compounds were shown to influence immune responses and antioxidant defenses, suggesting potential applications in health and nutrition (Bergamo et al., 2014).

Synthetic Biolubricants

Oleic acid-based triester derivatives, including compounds similar to 10-oxohexadecanoic acid, have been developed as synthetic biolubricants. These studies focus on environmentally friendly raw materials for industrial applications, highlighting the potential of such compounds in sustainable manufacturing processes (Salih et al., 2012).

Safety And Hazards

According to the safety data sheet, 10-Oxohexadecanoic acid may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

10-oxohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFPQNKLKQDSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407385
Record name 10-oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Oxohexadecanoic acid

CAS RN

818-26-8
Record name 10-oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
Y Zhao, W Sun, Z Ji, X Liu, Y Qiao - Frontiers in Oncology, 2023 - frontiersin.org
… -10-oxohexadecanoic acid was only sensitive to low-grade bladder cancer, and the function of 16-hydroxy-10-oxohexadecanoic acid … 16-hydroxy-10-oxohexadecanoic acid, which was …
Number of citations: 1 www.frontiersin.org
WT Chen, HL Liu, LG Yao, ZL Ye, YW Guo - Acta Entomologica …, 2012 - cabdirect.org
… 10-oxohexadecanoic acid and 10-oxooctadecanoic acid were found from pupae of Z. morio, which were separated from insects for the first time. (8E, 11£)-8, 11-octadecenoic acid, (9Z, …
Number of citations: 1 www.cabdirect.org
M Keller - 2023 - edoc.unibas.ch
… A series of unusual bidesmosidic glycosides of echinocystic acid, which bear a 3,16-dihydroxy-10-oxohexadecanoic acid residue attached to the glycosidic moiety at C-28, were …
Number of citations: 0 edoc.unibas.ch
X Liu, M Zhang, X Cheng, X Liu, H Sun, Z Guo… - Frontiers in …, 2020 - frontiersin.org
… , acetylcysteine, methionine sulfoximine, 9,10,13-TriHOME, avenoleic acid, (10E,12Z)-(9S)-9-Hydroperoxyoctadeca-10,12-dienoic acid, 16-Hydroxy-10-oxohexadecanoic acid were …
Number of citations: 31 www.frontiersin.org
C Cheng, D Giblin, ML Gross - Journal of the American Society for Mass …, 1998 - Springer
A strategy is described to locate the carbonyl position in oxofatty acids by utilizing charge-remote fragmentations of various molecular ions that are desorbed by fast atom bombardment (…
Number of citations: 29 link.springer.com
CS Batsika, C Mantzourani, D Gkikas… - Journal of Medicinal …, 2021 - ACS Publications
The discovery of novel bioactive lipids that promote human health is of great importance. Combining “suspect” and targeted lipidomic liquid chromatography-high-resolution mass …
Number of citations: 22 pubs.acs.org
H Kallio, R Nieminen, S Tuomasjukka… - Journal of agricultural …, 2006 - ACS Publications
… 16-Hydroxy-10-oxohexadecanoic acid and related positional isomers comprised ∼12% of total monomers in black currant cutin, which is in accordance with previously reported (∼14%…
Number of citations: 71 pubs.acs.org
JC del Río, PG Hatcher - Organic Geochemistry, 1998 - Elsevier
… This is the case of the methyl derivative of the 16-hydroxy-10-oxohexadecanoic acid (17) released from lime cutin. This agrees with prior studies of citrus fruit cutins, in which large …
Number of citations: 123 www.sciencedirect.com
L Jiang, L Liu, H Chen, W Zhang, L He, X Zeng - LWT, 2022 - Elsevier
… Fatty acids 13, 14-dihydro-15-keto PGF2a, 16-hydroxy-10-oxohexadecanoic acid and prostaglandin A1 were more highly expressed in the spontaneous fermentation group, while l-…
Number of citations: 8 www.sciencedirect.com
REA Dear, FLM Pattison - Journal of the American Chemical …, 1963 - ACS Publications
18-Fluoro-cts-9-octadecenoic acid (-fluoro-oleic acid), synthesized in 36.5% over-allyield utilizing acetylenic intermediates, has been shown to be identical with the toxic principle of …
Number of citations: 44 pubs.acs.org

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